molecular formula C21H21N3O3S B2939923 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide CAS No. 1797553-16-2

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide

Katalognummer: B2939923
CAS-Nummer: 1797553-16-2
Molekulargewicht: 395.48
InChI-Schlüssel: HRMCETVWUZLNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide is a structurally complex benzamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core linked to a pyrazole ring via a methyl group. The benzamide moiety is substituted with an ethylthio (-S-C₂H₅) group at the ortho position.

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-28-20-10-6-3-7-17(20)21(25)23-15-11-22-24(12-15)13-16-14-26-18-8-4-5-9-19(18)27-16/h3-12,16H,2,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMCETVWUZLNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Molecular Characteristics

  • IUPAC Name : N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide
  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 420.52 g/mol
  • CAS Number : 2034524-25-7

The structural complexity of this compound is significant for its biological interactions. The presence of the ethylthio group and the dioxin moiety contributes to its unique pharmacological profile.

Cytotoxicity and Antiparasitic Properties

Recent studies have highlighted the cytotoxic potential of compounds related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide. A series of 1,3-diarylpyrazoles were assessed for their cytotoxic effects against various cancer cell lines. Notably, some derivatives exhibited low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, while showing minimal cytotoxicity towards human cells .

Mechanistic Insights

The mechanism of action appears to involve the modulation of autophagy pathways and potential inhibition of specific kinases. For instance, compounds with similar structures have been reported to act as antagonists of Toll-like receptor 9 (TLR9), which plays a crucial role in immune response modulation . This suggests that N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide may influence both cancer cell survival and immune responses.

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against established drugs used in treating parasitic infections. The results indicated that certain derivatives not only matched but sometimes surpassed the efficacy of conventional treatments in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityLow micromolar potency against cancer cell lines
AntiparasiticEffective against Trypanosoma cruzi and Leishmania
TLR9 AntagonismModulation of immune response

Case Study: Antiparasitic Activity

In a focused study on antiparasitic activity, several derivatives of the compound were tested against protozoan parasites. The results demonstrated that specific modifications in the pyrazole structure led to enhanced activity against Leishmania infantum, indicating a promising direction for drug development targeting neglected tropical diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzodioxane core, substituents on the benzamide/pyrazole moieties, and linker groups. Below is a systematic comparison:

Substitution Patterns on the Benzodioxane Core

  • HMBc (): (6-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol lacks the pyrazole and benzamide groups but introduces a propyl substituent on the benzodioxane ring. This modification increases hydrophobicity compared to the unsubstituted benzodioxane in the target compound .
  • Compound 5 () : A dodecanedioate ester with dual benzodioxane units demonstrates how ester functionalities can enhance molecular weight and rigidity, contrasting with the target compound’s simpler amide linker .

Variations in the Pyrazole and Benzamide Moieties

  • HMBa-2: Trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity relative to the ethylthio substituent. HMBa-3: Nitro (-NO₂) group increases polarity, reducing membrane permeability compared to the ethylthio group .
  • N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () : Replaces the benzamide with a sulfonamide group and introduces a thiazole ring. This substitution likely improves water solubility but reduces lipophilicity compared to the ethylthio-benzamide structure .

  • (E)-3-(2-Chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide () : Features an acrylamide linker instead of benzamide, which may influence conformational flexibility and binding interactions .

Physicochemical and Functional Implications

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituent Functional Impact Reference
Target Compound Benzodioxane-pyrazole 2-(Ethylthio)benzamide Enhanced lipophilicity
HMBa-1 Benzodioxane-aniline 4-Chloro Electron-withdrawing, reduced solubility
HMBa-2 Benzodioxane-aniline 4-Trifluoromethyl Metabolic stability, high lipophilicity
N-(...)-sulfonamide () Benzodioxane-sulfonamide Thiazole-sulfonamide Improved solubility, reduced permeability
(E)-3-(2-Chlorophenyl)acrylamide () Benzodioxane-acrylamide Acrylamide linker Conformational flexibility

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.